(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[222]octan-6-one is a bicyclic compound that features a unique structure combining an oxazabicyclo framework with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one: Unique due to its specific bicyclic structure and phenyl substitution.
Other Oxazabicyclo Compounds: Share the bicyclic framework but differ in substituents and functional groups.
Phenyl-Substituted Bicyclic Compounds: Similar in having a phenyl group but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of an oxazabicyclo framework with a phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
702700-68-3 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1R,4S)-3-phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one |
InChI |
InChI=1S/C12H13NO2/c14-11-8-10-6-7-12(11)15-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1 |
InChI Key |
RQRKVNCLIKAHKJ-CMPLNLGQSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)C[C@H]1N(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(=O)CC1N(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.